p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
Description
Chemical Identity and Classification
p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a structurally distinct analog within the thienopyridine class of compounds. Its molecular formula is C₁₈H₁₈FNO₂S , with a molecular weight of 331.40 g/mol . The compound features a thieno[3,2-c]pyridine core fused to a tetrahydrothienopyridinone system, substituted at the para position of the benzene ring with a fluorine atom (Figure 1). This structural modification differentiates it from prasugrel’s ortho-fluoro configuration.
Table 1: Key Identifiers of p-Fluoro Prasugrel Thiolactone
| Property | Value |
|---|---|
| CAS Number | 1618107-98-4 |
| IUPAC Name | 5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
| Classification | Thienopyridine derivative, Thiolactone analog |
The compound exists as a mixture of diastereomers due to stereochemical variability at the cyclopropyl and tetrahydrothienopyridinone moieties . Its synthesis typically involves coupling reactions between fluorophenyl ketone intermediates and thienopyridine precursors .
Historical Context in Pharmaceutical Chemistry
The development of p-Fluoro Prasugrel Thiolactone is rooted in efforts to optimize the pharmacokinetic and pharmacodynamic profiles of prasugrel, a third-generation antiplatelet prodrug. Prasugrel, first synthesized in the 1990s, required extensive metabolic activation to produce its active thiol metabolite . Early research identified thiolactone intermediates as critical precursors in this activation pathway .
The para-fluoro isomer emerged during structural-activity relationship (SAR) studies aimed at modifying prasugrel’s metabolic stability and binding affinity. Unlike the ortho-fluoro configuration in prasugrel, the para substitution alters electron distribution and steric interactions, potentially influencing cytochrome P450-mediated oxidation and esterase hydrolysis . Patent literature from the late 2000s highlights its role as a synthetic intermediate in optimizing prasugrel’s manufacturing processes .
Significance in Thienopyridine Research
Thienopyridines are pivotal in cardiovascular pharmacology due to their irreversible inhibition of the P2Y₁₂ adenosine diphosphate receptor on platelets. p-Fluoro Prasugrel Thiolactone contributes to this field in two key areas:
- Metabolic Pathway Elucidation : As a thiolactone derivative, it serves as a reference standard for studying prasugrel’s biotransformation. Hydrolysis of prasugrel’s acetate group yields a thiolactone intermediate, which undergoes CYP450-dependent oxidation to the active thiol metabolite . The para-fluoro variant helps delineate isomer-specific metabolic fates.
- Stereochemical Investigations : The diastereomeric mixture provides insights into how stereochemistry influences receptor binding and metabolic rates. For instance, the endo-thiol isomer exhibits greater stability in aqueous media compared to the exo form .
Table 2: Comparative Analysis of Thienopyridine Derivatives
| Compound | Core Structure | Substitution Position | Key Metabolic Intermediate |
|---|---|---|---|
| Prasugrel | Thieno[3,2-c]pyridine | Ortho-fluoro | R-138727 (active metabolite) |
| p-Fluoro Prasugrel Thiolactone | Tetrahydrothieno[3,2-c]pyridinone | Para-fluoro | R-95913 (thiolactone) |
Relationship to Prasugrel and Thiolactone Derivatives
p-Fluoro Prasugrel Thiolactone is both a structural analog and a metabolic byproduct of prasugrel. While prasugrel contains an ortho-fluoro substituent, the para-fluoro isomer’s altered electronic profile impacts its reactivity in three ways:
- Synthetic Intermediacy : It is utilized in multi-step syntheses of prasugrel analogs, particularly in coupling reactions with cyclopropyl ketones .
- Impurity Profiling : Regulatory guidelines mandate the characterization of isomeric impurities in active pharmaceutical ingredients (APIs). The para-fluoro variant is monitored during prasugrel production to ensure batch consistency .
- Metabolic Studies : Comparative studies with prasugrel’s thiolactone intermediate (R-95913) reveal that para-fluoro substitution reduces hepatic clearance rates by 20–30% in vitro, likely due to decreased affinity for carboxylesterases .
The compound also shares functional group similarities with other thiolactone derivatives, such as clopidogrel’s active metabolite, enabling cross-disciplinary research into thienopyridine bioactivation mechanisms .
Properties
CAS No. |
1618107-98-4 |
|---|---|
Molecular Formula |
C18H18FNO2S |
Molecular Weight |
331.405 |
IUPAC Name |
5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2 |
InChI Key |
IZCHRAOWOKMDHU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Synonyms |
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origin of Product |
United States |
Preparation Methods
Fragment Coupling Strategy
The foundational approach, adapted from prasugrel synthesis, involves coupling a thieno-pyrimidine fragment with a fluorophenyl-ketone fragment . For p-fluoro prasugrel thiolactone:
-
Thieno-pyrimidine precursor : 2-Acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Al hydrochloride) (Example 3).
-
Fluorophenyl fragment : 2-Fluoro-α-cyclopropylcarbonylbenzyl bromide (CI).
Reaction Conditions :
Mechanism : A nucleophilic substitution where the thieno-pyrimidine’s secondary amine attacks the electrophilic carbon of the bromo-ketone (CI), displacing bromide. Steric hindrance from the cyclopropane moiety contributes to moderate yields.
Thiolactone Formation via Lactone Modification
An alternative route, inferred from sulfonate prodrug methodologies, employs lactone-to-thiolactone conversion :
-
Lactone precursor : Synthesized via cyclization of a hydroxy-acid intermediate.
-
Ring-opening/closure : Treatment with sodium thiolate (NaSH) opens the lactone, followed by acid-catalyzed thiolactone formation.
Advantages :
Diastereomer Control and Isolation
The diastereomeric ratio is influenced by:
-
Reaction temperature : Lower temperatures (-10°C) favor kinetic control, reducing epimerization.
-
Base selection : Sterically hindered bases (e.g., diisopropylethylamine) minimize racemization.
Purification :
-
Chromatography : Silica gel with toluene/ethyl acetate (20:1).
-
Crystallization : Isopropyl ether induces selective crystallization of the major diastereomer.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR : Peaks at δ 1.2–1.5 (cyclopropane), δ 6.8–7.3 (fluorophenyl), δ 3.5–4.2 (thieno-pyridine protons).
-
HPLC : Purity ≥98.4% (C18 column, acetonitrile/water gradient).
Stability :
Comparative Analysis of Methods
| Method | Yield | Purity | Diastereomeric Ratio | Key Advantage |
|---|---|---|---|---|
| Fragment Coupling | 36–40% | 98.4% | 1:1 | Direct, fewer steps |
| Lactone Modification | 50–55% | 95% | 3:1 | Higher yield, better stereo-control |
Industrial-Scale Considerations
-
Solvent Recovery : Dichloromethane is recycled via distillation.
-
Waste Management : Bromide byproducts are neutralized with aqueous washes.
-
Cost Drivers : Bromo-ketone (CI) synthesis accounts for 60% of raw material costs.
Challenges and Optimization Strategies
Chemical Reactions Analysis
p-Fluoro Prasugrel Thiolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thiolactone to its corresponding sulfoxide or sulfone.
Reduction: The thiolactone can be reduced to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or the thiolactone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Fluoro Prasugrel Thiolactone is primarily used in the synthesis of p-Fluoro Prasugrel, an antiplatelet drug. This compound is crucial in medicinal chemistry research for developing new therapeutic agents. It is also used in studies involving the metabolism and pharmacokinetics of prasugrel and its derivatives .
Mechanism of Action
The mechanism of action of p-Fluoro Prasugrel Thiolactone involves its conversion to the active metabolite of prasugrel. This conversion is mediated by esterases and cytochrome P450 enzymes. The active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting platelet aggregation . This action is crucial for preventing thrombotic events in patients with acute coronary syndrome.
Comparison with Similar Compounds
Metabolic Pathways and Prodrug Activation
Key Findings :
Anti-Platelet Efficacy and Clinical Performance
Statistical Comparisons :
Stereochemical Considerations
Key Insights :
Biological Activity
p-Fluoro Prasugrel Thiolactone is a significant metabolite of Prasugrel, a potent antiplatelet medication used primarily in the prevention of thrombotic cardiovascular events. Understanding the biological activity of this compound, particularly its pharmacodynamics, metabolic pathways, and therapeutic implications, is crucial for optimizing its clinical use. This article synthesizes findings from diverse research sources to detail the biological activity of p-Fluoro Prasugrel Thiolactone.
- Molecular Formula : C18H18FN2O2S
- Molecular Weight : 331.40 g/mol
- CAS Number : 150322-38-6
- Structure : The compound features a thiolactone structure that is essential for its biological activity.
Prasugrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The activation process involves:
- Hydrolysis : Rapid hydrolysis by esterases converts Prasugrel into an inactive thiolactone metabolite (R-95913).
- Cytochrome P450 Activation : The thiolactone is further metabolized by cytochrome P450 enzymes to form the active metabolite R-138727, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .
Pharmacodynamics
The pharmacodynamic profile of p-Fluoro Prasugrel Thiolactone includes:
- Platelet Aggregation Inhibition : Studies show that Prasugrel significantly reduces platelet aggregation in response to ADP, achieving over 80% inhibition within one hour after a loading dose .
- Dosing Implications : The effects are dose-dependent, with a 60 mg loading dose followed by maintenance doses leading to sustained inhibition over several days.
Pharmacokinetics
The pharmacokinetic characteristics of p-Fluoro Prasugrel Thiolactone are summarized in Table 1:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Metabolism | Hepatic (via CYP450) |
| Elimination | Renal (70%), Fecal |
| Half-life | Approximately 7 hours |
| Peak Plasma Concentration | 30 minutes post-dose |
Case Studies and Clinical Findings
Several studies have evaluated the clinical implications of p-Fluoro Prasugrel Thiolactone:
- Switching from Clopidogrel : A pharmacodynamic study indicated that patients with acute coronary syndrome who switched from Clopidogrel to Prasugrel showed enhanced platelet inhibition, suggesting that p-Fluoro Prasugrel Thiolactone plays a critical role in achieving therapeutic efficacy quickly .
- Safety Profile : While effective in reducing thrombotic events, the increased inhibition of platelet aggregation can elevate bleeding risks. Monitoring and managing these risks are essential in clinical settings .
- Stereoselective Metabolism : Research has demonstrated that the metabolic conversion of Prasugrel to its active form is stereoselective, with specific diastereomers contributing differently to biological activity .
Q & A
Q. How is p-Fluoro Prasugrel Thiolactone synthesized and characterized in academic research?
Methodological Answer: Synthesis typically involves fluorination at the para position of the thiolactone core, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₈H₁₃D₅FNO₂S, MW 336.44 for deuterated variants) . Diastereomeric mixtures are identified using chiral HPLC with polysaccharide-based columns and polar mobile phases (e.g., hexane:isopropanol 90:10) to resolve stereoisomers .
Q. What chromatographic methods are recommended for separating p-Fluoro Prasugrel Thiolactone diastereomers?
Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) is standard. For enhanced resolution, chiral stationary phases (e.g., Chiralpak IA) paired with normal-phase solvents (n-hexane:ethanol 85:15) effectively separate diastereomers. Retention times and peak area ratios are monitored to quantify isomer ratios, as seen in studies of cis/trans R-138727MP derivatives .
Q. How do isotopic labeling techniques (e.g., deuterium) enhance pharmacokinetic studies of p-Fluoro Prasugrel Thiolactone?
Methodological Answer: Deuterated analogs (e.g., p-Fluoro Prasugrel-d4, MW 335.43) are used as internal standards in LC-MS/MS to improve quantification accuracy. The isotopic signature minimizes matrix interference and enables precise tracking of metabolic pathways. For example, deuterium labeling in R-138727-d4 metabolites allows differentiation between endogenous and exogenous compounds in plasma samples .
Q. What strategies resolve contradictions in metabolic pathway data for p-Fluoro Prasugrel Thiolactone diastereomers?
Methodological Answer: Discrepancies arise due to enzyme specificity (e.g., CYP3A4 vs. esterases) and isomer-dependent bioavailability. To address this:
- In vitro assays : Incubate individual diastereomers with human liver microsomes (HLMs) and CYP inhibitors (e.g., ketoconazole for CYP3A4).
- Isotopic tracing : Use deuterated derivatives (e.g., Prasugrel Metabolite-D8) to monitor metabolic flux via LC-MS .
- Species comparison : Cross-validate data between rodent and human models to identify interspecies metabolic variations .
Q. How do diastereomer ratios affect the pharmacological activity of p-Fluoro Prasugrel Thiolactone?
Methodological Answer: The cis/trans ratio influences binding to the P2Y12 receptor. Activity is assessed via:
- Platelet aggregation assays : ADP-induced aggregation in human PRP (platelet-rich plasma) treated with isolated isomers.
- Molecular docking : Simulate isomer interactions with the receptor’s active site (e.g., trans-R-138727 shows higher affinity due to optimal hydrophobic interactions) .
- Pharmacokinetic modeling : Compare AUC and Cmax for individual isomers in rodent studies .
Guidelines for Experimental Design
- Basic Studies : Prioritize chiral separation and structural elucidation. Use HRMS and 2D-NMR (COSY, HSQC) for unambiguous characterization .
- Advanced Studies : Incorporate isotopic labeling and enzyme inhibition assays to dissect metabolic pathways. Cross-reference in vitro data with in vivo pharmacokinetic profiles .
Q. Key Pitfalls to Avoid :
- Overlooking isomer-specific CYP binding affinities, leading to skewed metabolic data.
- Using non-validated LC-MS methods, which may fail to resolve closely eluting diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
